2-Methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine
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Overview
Description
2-Methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine, also known as MSMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MSMP is a pyridine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of signaling pathways. 2-Methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-Methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
2-Methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. 2-Methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-Methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine has also been shown to induce apoptosis in cancer cells, and to inhibit the growth of various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
2-Methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine has several advantages for use in lab experiments, including its high yield and purity, and its potential applications in various fields. However, 2-Methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine also has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis.
Future Directions
There are several future directions for research on 2-Methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine, including the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in various fields. One area of particular interest is the development of 2-Methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine-based drugs for the treatment of inflammatory diseases, cancer, and infectious diseases. Another area of interest is the use of 2-Methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine as a building block in the synthesis of novel organic compounds with potential applications in materials science and catalysis.
In conclusion, 2-Methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method of 2-Methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine, its scientific research applications, mechanism of action, biochemical and physiological effects, and future directions for research have been discussed in this paper. Further research on 2-Methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine is necessary to fully understand its potential applications and to develop new compounds with improved properties.
Synthesis Methods
2-Methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine has been synthesized using various methods, including the reaction of 2-methyl-6-bromopyridine with 1-methylsulfonylpyrrolidine in the presence of a palladium catalyst. Another method involves the reaction of 2-methyl-6-chloropyridine with 1-methylsulfonylpyrrolidine in the presence of a base. The yield of 2-Methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine using these methods is typically high, and the purity can be improved using recrystallization.
Scientific Research Applications
2-Methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-Methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. 2-Methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine has also been used as a ligand in coordination chemistry, and as a building block in the synthesis of novel organic compounds.
properties
IUPAC Name |
2-methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-9-5-3-6-10(12-9)11-7-4-8-13(11)16(2,14)15/h3,5-6,11H,4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYCQRALSNTAKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2CCCN2S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine |
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